molecular formula C6H3BrClNO B1290025 5-Bromo-2-chloronicotinaldehyde CAS No. 228251-24-9

5-Bromo-2-chloronicotinaldehyde

Cat. No.: B1290025
CAS No.: 228251-24-9
M. Wt: 220.45 g/mol
InChI Key: YGPYNLZCNDPHTQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloronicotinaldehyde: is a chemical compound with the molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry, biology, and materials science.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloronicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions .

Biology: In biological research, this compound is used to study the effects of halogenated aldehydes on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is used in medicinal chemistry for the development of new pharmaceuticals. It serves as an intermediate in the synthesis of potential drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Safety and Hazards

5-Bromo-2-chloronicotinaldehyde is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

5-Bromo-2-chloronicotinaldehyde is currently used for research and development purposes . Its potential for future applications will depend on the outcomes of ongoing research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloronicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method includes the bromination and chlorination of nicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloronicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromine and chlorine atoms can also participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-chloronicotinaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to its analogs, this compound offers unique opportunities for the development of new chemical reactions and the synthesis of complex molecules .

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPYNLZCNDPHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630508
Record name 5-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228251-24-9
Record name 5-Bromo-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-2-chloropyridin-3-yl)methanol (6.8 g, 30.6 mmol) in DCM (200 mL), was added Dess-Martin periodinane (32.4 g, 76.6 mmol) at 0° C. The resulting mixture was stirred at room temperature for 12 h. The reaction mixture was concentrated in vacuo and the residue was purified by column chromatography on silica gel (0 to 30% EtOAc in petroleum ether) to afford 5.05 g of 5-bromo-2-chloronicotinaldehyde. LCMS [M+H]+ 221.1.
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32.4 g
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200 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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